![molecular formula C14H12ClNO2 B3057148 N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide CAS No. 77067-91-5](/img/structure/B3057148.png)
N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide
Overview
Description
N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in 2008 and has since been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide involves the inhibition of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of GSK-3 and prevents its phosphorylation and activation. This inhibition leads to the activation of the Wnt/β-catenin signaling pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. In stem cells, it promotes differentiation into various cell types. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide is its specificity for GSK-3. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of GSK-3 in various cellular processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy in various types of cancer and to identify potential combination therapies. Another area of interest is its potential use in regenerative medicine. Further studies are needed to optimize its use in the differentiation of stem cells into various cell types. Finally, further studies are needed to explore its potential therapeutic applications in neurodegenerative disorders.
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is involved in cell proliferation and differentiation and is often dysregulated in cancer cells. This compound has also been studied for its potential use in regenerative medicine. It has been shown to promote the differentiation of stem cells into various cell types, including neurons and pancreatic β-cells. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-8-10(15)6-7-12(9)16-14(18)11-4-2-3-5-13(11)17/h2-8,17H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPWYCOYPGJHJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632319 | |
Record name | N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77067-91-5 | |
Record name | N-(4-Chloro-2-methylphenyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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